molecular formula C8H9F3N2 B1452876 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine CAS No. 765287-34-1

2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

Cat. No.: B1452876
CAS No.: 765287-34-1
M. Wt: 190.17 g/mol
InChI Key: WROOFMMSFNGPDX-UHFFFAOYSA-N
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Description

The compound “2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

Modulatory Effects on Postharvest Physiology in Fruits

Polyamines (PAs) such as Putrescine (PUT), Spermine (SPE), and Spermidine (SPD) have shown to extend the shelf life of fruits by regulating their development, ripening, and senescence processes. These compounds, applied exogenously, can reduce the respiration rate and ethylene release, enhancing fruit firmness and quality attributes. PAs' role in mitigating biotic and abiotic stresses, including chilling injury in tropical and subtropical fruits, underscores their environmental friendliness and biodegradability. Biotechnological advancements in the development of transgenic fruits with enhanced PA biosynthesis at different developmental stages promise to improve shelf life and fruit quality further (Sharma et al., 2017).

Heterocyclic Compounds' Chemistry and Properties

The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes reveal significant variability. These compounds, including pyridine derivatives, are essential in various applications due to their diverse properties, such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. The exploration of these compounds opens avenues for identifying potential research interests and investigating unknown analogues (Boča et al., 2011).

Medicinal and Chemosensing Applications of Pyridine Derivatives

Pyridine derivatives serve crucial roles in medicinal and chemosensing applications, displaying a wide range of biological activities. These derivatives have been employed as highly effective chemosensors for detecting various species, showcasing their potential in analytical chemistry. The synthesis, structural characterization, and comprehensive discussion on the medicinal and chemosensing applications of pyridine derivatives highlight their significance in designing biologically active compounds and chemosensors (Abu-Taweel et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical drug, a catalyst in a chemical reaction, etc. Without this context, it’s challenging to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on factors like its reactivity, toxicity, and potential health effects. Without specific data on “2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine”, it’s difficult to provide this information .

Future Directions

The future directions for research on a compound like “2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine” could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROOFMMSFNGPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652853
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765287-34-1
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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